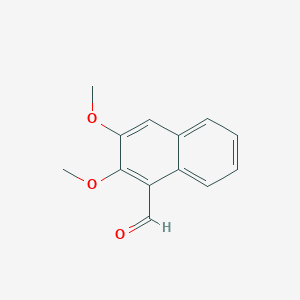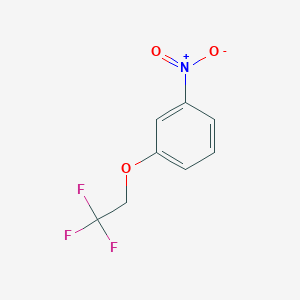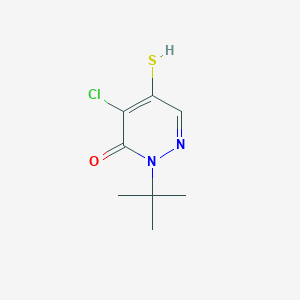
N,N'-Dimethyl-1,12-diaminododecane
Vue d'ensemble
Description
N,N'-Dimethyl-1,12-diaminododecane is a useful research compound. Its molecular formula is C14H32N2 and its molecular weight is 228.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surface Modification and Sensor Development
N,N'-Dimethyl-1,12-diaminododecane has been utilized in the creation of self-assembled monolayers on surfaces such as indium tin oxide (ITO). These monolayers have been characterized through various techniques, demonstrating their chemical and physical stability, which is essential for developing robust sensors and coatings. For instance, the surface amine functional groups on these monolayers facilitate the secondary layer formation of substances like phosphomolybdic acid, showing potential in sensor applications due to their stable and functionalizable surface properties (Oh et al., 2004).
Nanodiamond Functionalization
The compound has also been involved in the solvent-free functionalization of nanodiamonds (ND), indicating its role in enhancing the lipophilicity and chemical versatility of nanomaterials. This functionalization process is crucial for the development of ND-based applications in drug delivery, imaging, and as substrates for further chemical modifications, showing an increase in the organic content on the ND surface which could lead to new biomedical applications (Basiuk et al., 2013).
Heterometallic Complex Synthesis
This compound's ability to stabilize heterometallic complexes has been explored, highlighting its potential in the synthesis of novel materials with unique electronic and magnetic properties. These complexes, featuring rare-earth metals, have applications ranging from catalysis to the development of new materials with specific magnetic and conductive properties, showcasing the versatility of this compound in facilitating complex chemical syntheses (Cui et al., 2013).
Mécanisme D'action
Target of Action:
- Primary Targets : N,N’-Dimethyl-1,12-diaminododecane interacts with specific cellular components or proteins. Unfortunately, detailed information about its precise targets remains limited in the available literature .
Mode of Action:
- Resulting Changes : Upon binding, it may modulate enzymatic activity, signal transduction pathways, or cellular processes. However, specific details are not well-documented .
Biochemical Pathways:
- Downstream Effects : These could include altered gene expression, protein synthesis, or cellular responses. Further research is needed to confirm these hypotheses .
Pharmacokinetics:
- Impact on Bioavailability : Factors affecting its availability for therapeutic action, such as solubility, stability, and metabolism .
Result of Action:
- Specific Examples : Unfortunately, there are no specific studies on N,N’-Dimethyl-1,12-diaminododecane to cite here .
Action Environment:
Analyse Biochimique
Biochemical Properties
N,N’-Dimethyl-1,12-diaminododecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it can interact with enzymes involved in the synthesis and degradation of amino acids, affecting their catalytic efficiency. Additionally, N,N’-Dimethyl-1,12-diaminododecane can form complexes with metal ions, which are crucial for the function of many metalloenzymes .
Cellular Effects
N,N’-Dimethyl-1,12-diaminododecane has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .
Molecular Mechanism
The molecular mechanism of action of N,N’-Dimethyl-1,12-diaminododecane involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, it can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell growth, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dimethyl-1,12-diaminododecane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Dimethyl-1,12-diaminododecane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N,N’-Dimethyl-1,12-diaminododecane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
N,N’-Dimethyl-1,12-diaminododecane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of metabolites. Additionally, it can influence the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic balance .
Transport and Distribution
The transport and distribution of N,N’-Dimethyl-1,12-diaminododecane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, N,N’-Dimethyl-1,12-diaminododecane can be transported into cells via specific amino acid transporters and distributed to various organelles, where it exerts its effects .
Subcellular Localization
N,N’-Dimethyl-1,12-diaminododecane exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of N,N’-Dimethyl-1,12-diaminododecane is essential for its role in regulating cellular processes .
Propriétés
IUPAC Name |
N,N'-dimethyldodecane-1,12-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAFNKFCDOBGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507795 | |
| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56992-91-7 | |
| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)

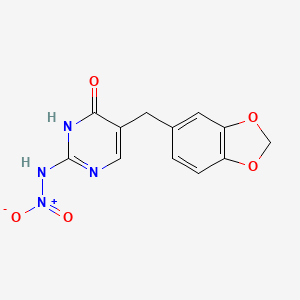
![3-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1610544.png)
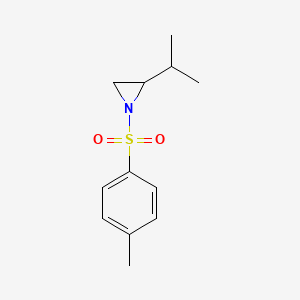
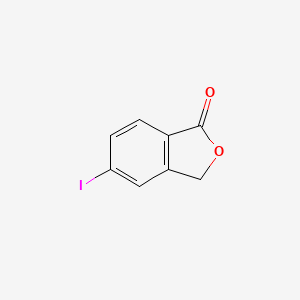

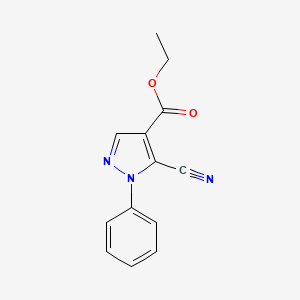
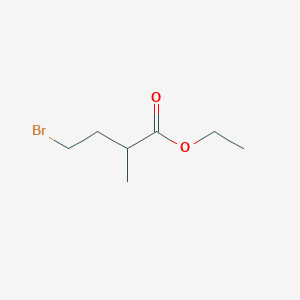
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1610556.png)
